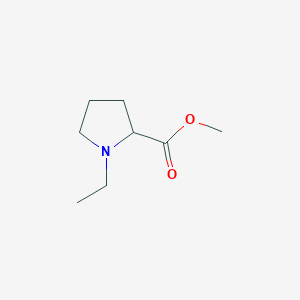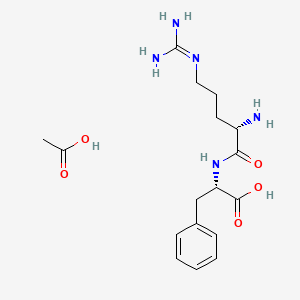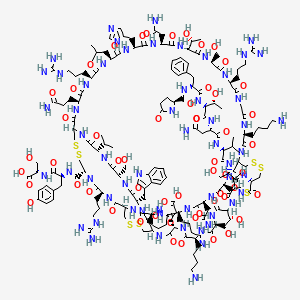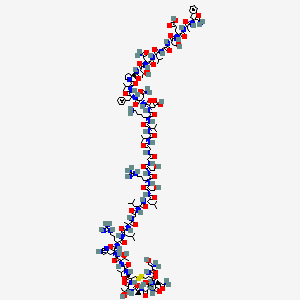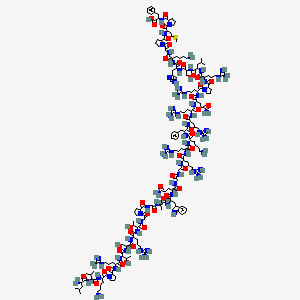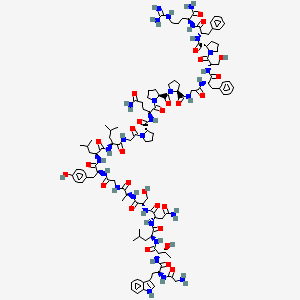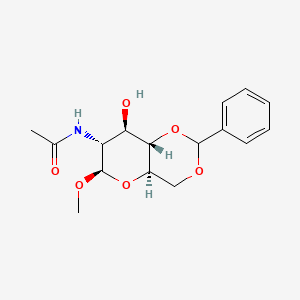
Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is a compound used in the realm of biomedical exploration . It is intricately entwined in the pursuits of drug synthesis tailored for multifarious maladies, especially those precipitated by bacterial infestations . This compound is profoundly endowed with antimicrobial astuteness and assumes the role of an invaluable arsenal in combating the unyielding virulence of resilient bacterial strains .
Molecular Structure Analysis
The molecular formula of Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside is C16H21NO6 . Its molecular weight is 323.34 . The IUPAC name is N-[(4aR,6R,7R,8R,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide .Aplicaciones Científicas De Investigación
Biomedical Research
“Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside” is a highly intricate and multifaceted biomedical compound with antitumor and antiviral properties, making it widely used in studying cancer and viral afflictions . It is intricately entwined in the pursuits of drug synthesis tailored for multifarious maladies, especially those precipitated by the perilous scourge of bacterial infestations .
Glycosaminoglycan and Protein Synthesis
This compound has been evaluated for its effects on the incorporation of D-[3H]glucosamine, [35S]sulfate, and L-[14C]leucine into cellular glycoconjugates. It exhibits a concentration-dependent reduction of D-[3H]glucosamine, but not of [35S]sulfate incorporation into isolated glycosaminoglycans (GAGs), without affecting L-[14C]leucine incorporation into total protein synthesis .
Inhibition of Cellular GAG Synthesis
The compound exhibits an inhibitory effect on D-[3H]glucosamine incorporation into isolated GAGs by diluting the specific activity of cellular D-[3H]glucosamine and by competing for the same metabolic pathways .
Premature Chain Termination in GAGs
The inhibitory effects of the compound on cellular GAG synthesis may be mediated by the incorporation of a 4-deoxy moiety into GAGs resulting in premature chain termination .
Enzymatic Inhibitor of Normal Sugar Metabolites
The compound may serve as an enzymatic inhibitor of the normal sugar metabolites .
Uridine Trapping Mechanism
The inhibition of total protein synthesis from cultures treated with the compound suggests a uridine trapping mechanism which would result in the depletion of UTP pools and cause the inhibition of total protein synthesis .
Mecanismo De Acción
Propiedades
IUPAC Name |
N-[(4aR,6R,7R,8R,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-9(18)17-12-13(19)14-11(22-16(12)20-2)8-21-15(23-14)10-6-4-3-5-7-10/h3-7,11-16,19H,8H2,1-2H3,(H,17,18)/t11-,12-,13-,14-,15?,16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDVOAZVARITEI-ANNNQLRWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@H]1OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-acetamido-4,6-O-benzylidene-2-deoxy-b-D-glucopyranoside | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


